Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Physicochemical profiling Lipophilicity Drug-likeness

2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 439095-83-7) is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold extensively investigated for cyclin-dependent kinase (CDK) and receptor tyrosine kinase (RTK) inhibition. The compound has a molecular formula of C₁₄H₁₁Cl₂N₃O₂ and a molecular weight of 324.2 g/mol.

Molecular Formula C14H11Cl2N3O2
Molecular Weight 324.16
CAS No. 439095-83-7
Cat. No. B2629192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol
CAS439095-83-7
Molecular FormulaC14H11Cl2N3O2
Molecular Weight324.16
Structural Identifiers
SMILESCOCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H11Cl2N3O2/c1-21-7-9-5-14(20)19-13(17-9)6-12(18-19)8-2-3-10(15)11(16)4-8/h2-6,18H,7H2,1H3
InChIKeyCJKFECMEGNPCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 439095-83-7): Structural Identity and Core Physicochemical Profile for Procurement


2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 439095-83-7) is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold extensively investigated for cyclin-dependent kinase (CDK) and receptor tyrosine kinase (RTK) inhibition [1]. The compound has a molecular formula of C₁₄H₁₁Cl₂N₃O₂ and a molecular weight of 324.2 g/mol [2]. It features a 3,4-dichlorophenyl substituent at position 2, a methoxymethyl group at position 5, and a 7-hydroxyl (tautomeric 7-one) functionality, yielding a computed logP of 2.2, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 53.9 Ų [2]. These properties place it in a favorable drug-like chemical space for cell-permeable kinase probe development.

Why Generic Substitution Fails for 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol: The 3,4-Dichlorophenyl Pharmacophore and C5-Methoxymethyl Vector Are Non-Redundant


Within the pyrazolo[1,5-a]pyrimidin-7-ol chemotype, small structural variations in the 2-aryl and 5-alkyl/alkoxy substituents have been shown, at the class level, to produce order-of-magnitude shifts in kinase selectivity and cellular potency [1]. The 3,4-dichlorophenyl motif at C2 is a privileged pharmacophore for occupying the hydrophobic back pocket of ATP-binding sites in both CDK and VEGFR2/KDR kinases [1][2], while the C5 methoxymethyl group modulates both solubility and the orientation of the C7 hydroxyl in the hinge-binding region. Replacing the 3,4-dichlorophenyl with a 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl—or swapping the C5 methoxymethyl for a simple methyl—alters calculated clogP, TPSA, and hydrogen-bonding capacity in ways that are predicted to significantly impact target engagement, selectivity, and ADME properties [3]. Therefore, procurement decisions cannot treat this compound as a generic, interchangeable pyrazolo[1,5-a]pyrimidine; the specific substitution pattern defines its differentiation.

Quantitative Differentiation Evidence for 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol Versus Closest Structural Analogs


Hydrophobicity-Ligand Efficiency Balance: Target Compound vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

The computed partition coefficient (XLogP3-AA) for 2-(3,4-dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol is 2.2 [1]. This places it in the optimal lipophilicity range for oral bioavailability and cell permeability (typically LogP 1-3 for kinase inhibitors). The mono-chloro analog (2-(4-chlorophenyl) derivative) is predicted to have a LogP of approximately 1.6-1.8, while the unsubstituted 2-phenyl analog would be approximately 1.0-1.3, based on the well-established π-value contribution of ~0.7 per chlorine atom on the aromatic ring. The higher LogP of the target compound enhances passive membrane permeability without exceeding the threshold associated with promiscuous binding and poor solubility.

Physicochemical profiling Lipophilicity Drug-likeness Kinase inhibitor design

Hydrogen Bond Donor Count and Blood-Brain Barrier Penetration Potential: Differentiating the 7-OH Tautomer from 7-Amino and 7-Alkoxy Congeners

The target compound possesses exactly one hydrogen bond donor (the 7-OH/7-NH tautomeric proton) and four hydrogen bond acceptors, yielding a HBD count of 1 [1]. In CNS drug design, compounds with HBD ≤ 1 are strongly preferred for blood-brain barrier (BBB) penetration. Analogs where the 7-OH is replaced by a 7-NH₂ group or a 7-alkoxy substituent would have HBD counts of 2 or 0 respectively. A 7-NH₂ analog (HBD=2) would likely exhibit reduced BBB penetration relative to the target compound, while a 7-methoxy analog (HBD=0) might sacrifice key hinge-binding hydrogen bond interactions that are critical for kinase engagement.

CNS drug design H-bond donors Blood-brain barrier permeability Tautomeric equilibrium

C5 Methoxymethyl vs. C5 Methyl: Solubility and Metabolic Stability Differentiation

The C5 methoxymethyl substituent (CH₂OCH₃) in the target compound introduces an oxygen atom that is absent in simple 5-methyl analogs. Class-level SAR from pyrazolo[1,5-a]pyrimidine KDR inhibitor optimization indicates that replacing a 5-methyl group with a 5-methoxymethyl group improves both aqueous solubility and microsomal metabolic stability by reducing CYP-mediated benzylic oxidation [1]. The 5-methyl analog is susceptible to rapid oxidative metabolism at the methyl group, whereas the methoxymethyl oxygen electronically deactivates the adjacent methylene toward CYP oxidation. Quantitatively, in the related KDR inhibitor series, introduction of a methoxymethyl at C5 was reported to reduce intrinsic clearance in human liver microsomes by approximately 2- to 3-fold compared to the methyl analog while improving kinetic solubility [1].

Metabolic stability Aqueous solubility Alkoxyalkyl substituent Microsomal clearance

Topological Polar Surface Area (TPSA) Differentiation vs. 7-Substituted Pyrazolo[1,5-a]pyrimidine Congeners

The target compound has a computed TPSA of 53.9 Ų [1]. This falls well below the widely accepted threshold of 140 Ų for good oral absorption and below 90 Ų, a stricter threshold often applied for CNS drug candidates. In contrast, many biologically active pyrazolo[1,5-a]pyrimidine analogs that bear 7-amino, 7-piperazinyl, or 7-arylamino substituents exhibit TPSA values exceeding 70-100 Ų due to the additional polar atoms. For example, 7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine derivatives common in CDK inhibitor programs have TPSA values typically in the 70-90 Ų range. The lower TPSA of the 7-OH compound predicts superior passive membrane permeability and potentially better oral fraction absorbed relative to these 7-amino-substituted analogs.

Membrane permeability TPSA Oral absorption Caco-2 prediction

3,4-Dichlorophenyl Pharmacophore: Predicted Kinase Selectivity Profile vs. 4-Fluorophenyl and 3,4-Dimethoxyphenyl Analogs

The 3,4-dichlorophenyl substituent at C2 is positioned to occupy a deep hydrophobic pocket in the ATP-binding site of kinases, with the chlorine atoms capable of forming halogen bonds with backbone carbonyl oxygen atoms or structured water molecules. In the pyrazolo[1,5-a]pyrimidine class, the 3,4-dichlorophenyl motif has been associated with CDK and VEGFR2/KDR inhibition, with IC₅₀ values in the submicromolar to low micromolar range reported in kinase activity assays for closely related congeners [1]. Analogs bearing 4-fluorophenyl or 3,4-dimethoxyphenyl at C2 would be expected to exhibit altered kinase selectivity profiles: the 4-fluorophenyl analog reduces hydrophobic surface area and eliminates chlorine-mediated halogen bonding, while the 3,4-dimethoxyphenyl analog introduces additional hydrogen bond acceptors that may redirect selectivity toward kinases with polar residues in the back pocket. No published direct head-to-head comparison of these specific analogs is available, so this evidence is classified as class-level inference based on established kinase inhibitor SAR principles.

Kinase selectivity Type II kinase inhibitor DFG-out conformation Halogen bonding

Highest-Confidence Research and Industrial Application Scenarios for 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol


Chemical Probe for CDK/Cyclin-Dependent Kinase Enzymology Studies Requiring a Defined Hinge-Binding 7-OH Pharmacophore

The 7-hydroxyl group of this compound provides a single hydrogen bond donor for hinge-region interaction in the kinase ATP-binding site. For enzymology laboratories studying CDK1, CDK2, or CDK9 inhibition mechanisms, this compound offers a structurally defined probe with a computed TPSA of 53.9 Ų that predicts excellent cell permeability [1]. The 3,4-dichlorophenyl moiety occupies the hydrophobic back pocket, while the C5 methoxymethyl group provides metabolic stabilization relative to 5-methyl analogs [2]. This combination of features makes it suitable for biochemical IC₅₀ determination, co-crystallography trials, and cellular target engagement assays where the 7-OH hinge-binding motif is mechanistically interrogated.

VEGFR2/KDR Inhibitor Hit-to-Lead Programs Leveraging the Established Pyrazolo[1,5-a]pyrimidine KDR Pharmacophore

The pyrazolo[1,5-a]pyrimidine scaffold has a validated track record as a KDR/VEGFR2 kinase inhibitor chemotype, with optimization campaigns reporting that C5 methoxymethyl substitution improves physical properties and cellular activity [2]. This compound, with its 3,4-dichlorophenyl group at C2, aligns with the substitution pattern known to confer KDR inhibition. Medicinal chemistry teams pursuing VEGFR2-targeted anticancer agents can use this compound as a starting point for systematic SAR exploration, particularly for evaluating the effect of the 7-OH group on kinase selectivity versus more commonly explored 7-amino derivatives.

Comparative ADME Screening Panel: Benchmarking the 7-OH/Methoxymethyl Combination Against 7-Amino and 7-Alkoxy Congeners

Given its favorable computed physicochemical profile—LogP 2.2, single H-bond donor, TPSA 53.9 Ų [1]—this compound is ideally suited as a reference standard in ADME screening panels that compare the permeability, solubility, and metabolic stability of pyrazolo[1,5-a]pyrimidine analogs with varying substitution at C5 and C7. The methoxymethyl group at C5 is predicted to reduce CYP-mediated clearance relative to 5-methyl analogs [2], while the 7-OH group provides a lower TPSA than 7-amino derivatives, enabling direct experimental testing of permeability hypotheses in Caco-2 or MDCK monolayer assays.

Kinase Selectivity Profiling: Defining the Polypharmacology Fingerprint of the 3,4-Dichlorophenyl-Containing Chemotype

The 3,4-dichlorophenyl substituent at C2 is a privileged hydrophobic pharmacophore for kinase back-pocket binding [3]. Research groups conducting broad-panel kinase selectivity profiling (e.g., DiscoverX KINOMEscan or similar) can use this compound to define the kinome-wide selectivity fingerprint associated with the 2-(3,4-dichlorophenyl)-5-(methoxymethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine scaffold. This profiling data would provide a baseline for understanding how subsequent structural modifications at C5, C7, or the 2-aryl ring shift the polypharmacology profile.

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.